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Cat. No.: B1157176 Get Quote

The covalent attachment of biotin to molecules, a process known as biotinylation, is a

cornerstone technique in modern cell biology. This process leverages the extraordinarily strong

and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and

streptavidin.[1][2] This interaction, with a dissociation constant (Kd) in the femtomolar range

(10⁻¹⁴ to 10⁻¹⁵ M), is one of the strongest known in nature, making it an ideal tool for detecting,

isolating, and analyzing biomolecules.[2][3][4] The small size of the biotin molecule (244.3 Da)

allows it to be conjugated to proteins, nucleic acids, and other molecules often without altering

their biological function.[1][5]

The versatility of the biotin-streptavidin system is employed across a wide array of applications,

including immunohistochemistry (IHC), immunocytochemistry (ICC), enzyme-linked

immunosorbent assays (ELISA), Western blotting, flow cytometry, in situ hybridization (ISH),

affinity purification, and advanced proximity labeling techniques.[1][6][7]

Key Advantages of Biotinylated Probes:
High Specificity & Affinity: The near-irreversible bond between biotin and streptavidin

ensures minimal dissociation and highly specific targeting.[3][7]

Signal Amplification: Each streptavidin molecule has four binding sites for biotin, allowing for

the creation of large complexes of reporter molecules (e.g., enzymes or fluorophores), which

significantly enhances signal strength.[8][9] This is particularly useful for detecting low-

abundance targets.[7]
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Versatility: A single biotinylated probe can be detected with a variety of streptavidin

conjugates (e.g., linked to HRP, AP, or different fluorophores), providing flexibility in

experimental design.[7][10]

Stability: The biotin-streptavidin complex is stable across a wide range of pH, temperatures,

and denaturing conditions.[1][11]

Comparative Data of Biotin-Binding Proteins
Researchers can choose from several biotin-binding proteins, each with distinct properties.

Streptavidin is often preferred due to its lower nonspecific binding compared to avidin.[6][12]

Property Avidin Streptavidin NeutrAvidin™

Source Chicken Egg White Streptomyces avidinii Deglycosylated Avidin

Molecular Weight 67-68 kDa ~60 kDa ~60 kDa

Isoelectric Point (pI) 10.5 (Basic)
~5-6 (Slightly

Acidic/Neutral)
~6.3 (Neutral)

Glycosylation
Yes (~10%

carbohydrate)
No No

Nonspecific Binding
High (due to basic pI

and glycosylation)
Low Very Low

Biotin Affinity (Kd) ~10⁻¹⁵ M ~10⁻¹⁴ M ~10⁻¹⁵ M

This table summarizes data from multiple sources.[2][6][10][13]

Applications & Protocols
Immunohistochemistry (IHC) & Immunocytochemistry
(ICC)
Biotinylated probes are extensively used in IHC and ICC for localizing antigens in tissues and

cells. The most common approach involves an unlabeled primary antibody, a biotinylated

secondary antibody, and a streptavidin-enzyme conjugate. Signal amplification methods like
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the Avidin-Biotin Complex (ABC) or Labeled Streptavidin-Biotin (LSAB) techniques are widely

used to enhance sensitivity.[13][14]

The Avidin-Biotin Complex (ABC) method enhances detection sensitivity by increasing the

number of enzyme molecules at the target site.[15] It involves the sequential application of a

primary antibody, a biotinylated secondary antibody, and a pre-formed complex of avidin and

biotinylated horseradish peroxidase (HRP) or alkaline phosphatase (AP).[16][17] Because

avidin is tetravalent, it can form a large, stable, lattice-like complex with the biotinylated

enzyme, leading to significant signal amplification upon addition of the substrate.[11][15]

Avidin-Biotin Complex (ABC)

Target Antigen Primary Antibody Biotinylated
Secondary Antibody

Avidin

binds to

Biotin-Enzyme Biotin-Enzyme Biotin-Enzyme

Click to download full resolution via product page

Avidin-Biotin Complex (ABC) signal amplification principle.

This protocol outlines a general procedure for IHC using a biotinylated secondary antibody and

a streptavidin-fluorophore conjugate.

Materials:

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS/TBS with 0.1% Tween 20
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Primary Antibody

Biotinylated Secondary Antibody

Streptavidin-Fluorophore Conjugate (e.g., Streptavidin-FITC)

Antifade Mounting Medium with DAPI

Procedure:

Sample Preparation: Cut frozen tissue sections (5-10 µm) and mount them on slides. Air dry

the sections for at least 20 minutes.[18]

Rehydration: Rehydrate the tissue in PBS or TBS for 10 minutes at room temperature.[18]

Blocking: Cover the tissue with Blocking Buffer and incubate for 1 hour at room temperature

in a humidified chamber to prevent non-specific antibody binding.[18]

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in

Blocking Buffer. Remove the blocking solution and apply the diluted primary antibody.

Incubate overnight at 4°C in a humidified chamber.

Washing: Gently wash the slides three times with PBS or TBS, for 5 minutes each time, on a

low-speed orbital shaker.[18]

Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer.

Apply to the tissue and incubate for 30-60 minutes at room temperature.[19]

Washing: Repeat the washing step (Step 5).

Streptavidin Conjugate Incubation: Dilute the streptavidin-fluorophore conjugate in Blocking

Buffer, protecting it from light. Apply to the tissue and incubate for 30 minutes at room

temperature in the dark.[18]

Final Washing: Repeat the washing step (Step 5), ensuring all unbound conjugate is

removed.
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Mounting: Mount the slide with an antifade mounting medium containing a nuclear

counterstain like DAPI.

Visualization: Analyze the slide using a fluorescence microscope with the appropriate filters.

Affinity Purification & Protein Interaction Studies
Biotinylated probes are invaluable for isolating specific proteins, DNA/RNA, or cellular

complexes from lysates.[20] This technique, often called a "pull-down assay," uses streptavidin-

coated beads to capture a biotinylated "bait" molecule along with its binding partners ("prey").

[21]

A more advanced application is proximity-dependent biotinylation (e.g., BioID, AirID).[22][23] In

this method, a promiscuous biotin ligase is fused to a protein of interest. When expressed in

cells and supplied with biotin, the ligase biotinylates nearby proteins within a ~10 nm radius.

[23] These biotinylated proteins can then be purified using streptavidin beads and identified by

mass spectrometry, providing a snapshot of the protein's microenvironment and interaction

network.[22][23]
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Workflow for a biotin-streptavidin pull-down assay.

This protocol describes the capture of a biotinylated protein and its interactors from a cell lysate

using streptavidin magnetic beads.
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Materials:

Streptavidin Magnetic Beads[24]

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Binding/Wash Buffer (e.g., PBS with 0.05% NP-40)[25]

Elution Buffer (e.g., 2x SDS sample buffer for Western Blot)[25]

Magnetic Rack

Procedure:

Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required

volume to a new tube. Place the tube on a magnetic rack to pellet the beads, then discard

the supernatant.[24]

Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash,

resuspend the beads in buffer, place on the magnetic rack, and discard the supernatant.[24]

Cell Lysate Preparation: Lyse cells using an appropriate lysis buffer containing protease

inhibitors. Clarify the lysate by centrifugation (e.g., >12,000 x g for 15 min at 4°C) to pellet

cell debris.

Binding: Add the clarified cell lysate (containing the biotinylated protein of interest) to the

equilibrated beads. Incubate with end-over-end rotation for 1-4 hours or overnight at 4°C.[25]

[26]

Washing: Place the tube on the magnetic rack and discard the supernatant (flow-through).

Wash the beads at least three times with 1 mL of cold Binding/Wash Buffer to remove non-

specifically bound proteins.[25] For proximity labeling experiments, more stringent washes

(e.g., with high salt, urea, or SDS) may be required.

Elution: After the final wash, remove all supernatant. Resuspend the beads in 2x SDS

sample buffer.[25]
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Analysis: Boil the sample at 95°C for 5-10 minutes to elute the proteins and denature them.

[26] Pellet the beads on the magnetic rack and load the supernatant (eluate) onto an SDS-

PAGE gel for analysis by Western Blot or mass spectrometry.

In Situ Hybridization (ISH)
In ISH, biotinylated nucleic acid probes (DNA or RNA) are used to detect specific sequences

within cells or tissues while preserving their morphology. The probe hybridizes to its

complementary target sequence, and its location is then visualized using a streptavidin-enzyme

or streptavidin-fluorophore conjugate. This technique is known as Fluorescence In Situ

Hybridization (FISH) when a fluorescent reporter is used.[27][28]

This is a generalized protocol for detecting DNA sequences on chromosome spreads.

Materials:

Biotin-labeled DNA Probe

20x SSC Buffer

Formamide

Ethanol series (70%, 85%, 100%)

Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)[29]

Wash Buffers (e.g., 50% formamide/2x SSC; 4x SSC/0.05% Tween20)[27]

Blocking solution (e.g., 5% BSA in 4x SSC)

Streptavidin-Fluorophore Conjugate

Antifade Mounting Medium with DAPI

Procedure:

Slide Preparation: Prepare metaphase chromosome spreads on slides. Treat with RNase A

to remove endogenous RNA, followed by pepsin to improve probe accessibility.[29]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://bio-protocol.org/exchange/preprintdetail?id=715&type=2
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/fluorescence-in-situ-hybridization.pdf
http://www.takara.co.kr/file/manual/pdf/V6510.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/fish-procedure
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/fluorescence-in-situ-hybridization.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/fish-procedure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Denaturation (Slide): Denature the chromosomal DNA on the slide by incubating in a solution

of 70% formamide / 2x SSC at 70-75°C for 2-5 minutes.[27][29]

Dehydration: Dehydrate the slide by passing it through a cold ethanol series (e.g., 70%,

85%, 100%) for 1-2 minutes each, then air dry.[27][29]

Probe Preparation: Resuspend the biotinylated probe in hybridization buffer. Denature the

probe by heating at 75°C for 10 minutes, then immediately place it on ice to prevent re-

annealing.[28][29]

Hybridization: Apply the denatured probe mixture to the denatured slide, cover with a

coverslip, and seal the edges. Incubate overnight (16-24 hours) at 37°C in a humidified

chamber.[28]

Post-Hybridization Washes: Carefully remove the coverslip. Wash the slide to remove the

unbound probe. Typical washes include:

3 x 5 minutes in 50% formamide / 2x SSC at 45°C.[27]

3 x 2 minutes in 4x SSC / 0.05% Tween20 at room temperature.[27]

Blocking: Incubate the slide in blocking solution for 30 minutes at room temperature.

Detection: Apply the streptavidin-fluorophore conjugate (diluted in blocking buffer) and

incubate for 30-60 minutes at room temperature in the dark.

Final Washes: Wash the slide 3 x 5 minutes in 4x SSC / 0.1% Tween 20 in the dark.[30]

Mounting & Visualization: Mount with antifade medium containing DAPI and analyze with a

fluorescence microscope.[31]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/fluorescence-in-situ-hybridization.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/fish-procedure
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/fluorescence-in-situ-hybridization.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/fish-procedure
http://www.takara.co.kr/file/manual/pdf/V6510.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/fish-procedure
http://www.takara.co.kr/file/manual/pdf/V6510.pdf
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/fluorescence-in-situ-hybridization.pdf
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/fluorescence-in-situ-hybridization.pdf
https://vectorlabs.com/app/uploads/2025/08/VL_LIT3061_ISH_SuppProtocol_LBL02558.pdf
https://bio-protocol.org/exchange/minidetail?id=501927&type=30
https://www.benchchem.com/product/b1157176?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. info.gbiosciences.com [info.gbiosciences.com]

2. Streptavidin - Wikipedia [en.wikipedia.org]

3. How the biotin–streptavidin interaction was made even stronger: investigation via
crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

4. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

5. Biotinylation - Wikipedia [en.wikipedia.org]

6. southernbiotech.com [southernbiotech.com]

7. Biotinylated CSTÂ® Antibodies | Cell Signaling Technology [cellsignal.com]

8. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

9. academic.oup.com [academic.oup.com]

10. ビオチン結合タンパク質複合体 | Thermo Fisher Scientific - JP [thermofisher.com]

11. What is the avidin-biotin complex (ABC) method? | AAT Bioquest [aatbio.com]

12. shop.carnabio.com [shop.carnabio.com]

13. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US
[thermofisher.com]

14. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT
Bioquest [aatbio.com]

15. biologyease.com [biologyease.com]

16. vectorlabs.com [vectorlabs.com]

17. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - HK
[thermofisher.com]

18. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific -
US [thermofisher.com]

19. bosterbio.com [bosterbio.com]

20. bioclone.net [bioclone.net]

21. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC
[pmc.ncbi.nlm.nih.gov]

22. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method -
PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://info.gbiosciences.com/blog/the-advantages-of-biotinylation-tagging-in-protein-purification
https://en.wikipedia.org/wiki/Streptavidin
https://pmc.ncbi.nlm.nih.gov/articles/PMC3062853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3062853/
https://www.celtarys.com/science-highlights/biotinylated-fluorophores-ligand-binding-assays.html
https://en.wikipedia.org/wiki/Biotinylation
https://www.southernbiotech.com/biotin-avidin-streptavidin/
https://www.cellsignal.com/learn-and-support/antibody-conjugates/biotinylated-antibodies
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-interaction.html
https://academic.oup.com/mt/article/31/3/34/7187191
https://www.thermofisher.com/jp/ja/home/life-science/antibodies/biotin-binding-protein-conjugates.html
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-is-the-avidin-biotin-complex-abc-method
https://shop.carnabio.com/blogs/news/a-story-about-biotin-avidin-affinity-and-how-it-accelerate-small-molecule-drug-discovery
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-complex-method-ihc-detection.html
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-complex-method-ihc-detection.html
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-signal-amplification-methods-used-in-immunohistochemistry-ihc
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-signal-amplification-methods-used-in-immunohistochemistry-ihc
https://biologyease.com/signal-amplification-system/
https://vectorlabs.com/browse/abc-avidin-biotin-complex-kits/
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-complex-method-ihc-detection.html
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/avidin-biotin-complex-method-ihc-detection.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/ihc-frozen-tissue-indirect-method-biotin-ab.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/ihc-frozen-tissue-indirect-method-biotin-ab.html
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://bioclone.net/technology-pull-down-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5790316/
https://pubmed.ncbi.nlm.nih.gov/33421001/
https://pubmed.ncbi.nlm.nih.gov/33421001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID -
PMC [pmc.ncbi.nlm.nih.gov]

24. neb.com [neb.com]

25. mdanderson.org [mdanderson.org]

26. Biotinylated peptide pull down assay [bio-protocol.org]

27. med.upenn.edu [med.upenn.edu]

28. takara.co.kr [takara.co.kr]

29. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

30. vectorlabs.com [vectorlabs.com]

31. Fluorescence in situ hybridization (FISH) analysis [bio-protocol.org]

To cite this document: BenchChem. [Application Notes: The Utility of Biotinylated Probes in
Cell Biology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1157176#application-of-biotinylated-probes-in-cell-
biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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